molecular formula C15H24N2O5S B2780343 4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 2361843-22-1

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B2780343
CAS No.: 2361843-22-1
M. Wt: 344.43
InChI Key: ZFAIOOKPFDKNIF-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C15H24N2O5S and a molecular weight of 344.43 g/mol. This compound is notable for its unique structure, which includes a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The methoxy group can be demethylated under acidic conditions to yield the corresponding phenol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like hydrochloric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group, which can mimic natural substrates.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can be compared with similar compounds such as:

    2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: This compound also contains a methoxy group and a 2,4,4-trimethylpentan-2-yl group but differs in its core structure, which is a pyridine ring instead of a benzene ring.

    2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: This compound has a similar structure but includes a methyl group instead of a nitro group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.

Properties

IUPAC Name

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-14(2,3)10-15(4,5)16-23(20,21)11-7-8-13(22-6)12(9-11)17(18)19/h7-9,16H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAIOOKPFDKNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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